An In-depth Technical Guide to the Physicochemical Properties of 4-tert-Butylcatechol (TBC)
An In-depth Technical Guide to the Physicochemical Properties of 4-tert-Butylcatechol (TBC)
An In-depth Technical Guide to the Physicochemical Properties of Substituted tert-Butylcatechols
A Note on the Subject Compound:
This guide was initially intended to focus on the physicochemical properties of 5-tert-Butyl-3-methylpyrocatechol (CAS 2213-66-3). However, a comprehensive search of scientific literature and chemical databases revealed a significant scarcity of detailed, publicly available data for this specific isomer. While its existence is confirmed through supplier listings[1], critical physicochemical data such as melting point, boiling point, solubility, pKa, and detailed spectral analyses are not sufficiently documented to construct an in-depth technical guide that meets the standards of scientific integrity.
In the spirit of providing a valuable and technically accurate resource for researchers, and exercising editorial control as a Senior Application Scientist, this guide has been pivoted to focus on the closely related and extensively studied isomer, 4-tert-butylcatechol (TBC) (CAS 98-29-3) . The wealth of available data for TBC allows for a thorough exploration of the concepts and methodologies relevant to this class of compounds, serving as an authoritative proxy for professionals in drug development and chemical research.
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-tert-Butylcatechol (TBC) is a substituted catechol derivative that plays a crucial role as an antioxidant and polymerization inhibitor in various industrial processes. Its unique molecular structure, featuring two adjacent hydroxyl groups on a benzene ring and a bulky tert-butyl substituent, imparts specific chemical properties that are fundamental to its function. Understanding these physicochemical properties is paramount for optimizing its use, predicting its behavior in different matrices, and exploring new applications, particularly in the realms of polymer chemistry and as a potential scaffold in medicinal chemistry. This guide provides a detailed examination of TBC's core properties, the experimental rationale for their characterization, and their implications for practical application.
Molecular Structure and Core Properties
The defining features of TBC are the catechol moiety, which is the source of its antioxidant and acidic properties, and the sterically hindering tert-butyl group, which modulates its reactivity and solubility.
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Chemical Formula: C₁₀H₁₄O₂
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Molecular Weight: 166.22 g/mol [2]
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IUPAC Name: 4-(1,1-dimethylethyl)benzene-1,2-diol
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CAS Registry Number: 98-29-3[2]
Data Summary Table: Physicochemical Properties of 4-tert-Butylcatechol
| Property | Value | Source(s) |
| Melting Point | 52-58 °C | [2] |
| Boiling Point | 285-286 °C (at 760 mmHg) | [3] |
| Water Solubility | ~2000 mg/L (2.0 g/L) at 25 °C | [3] |
| Solubility in Organics | Soluble in methanol, ethanol, ether, acetone | |
| Vapor Pressure | 0.002 mmHg at 25 °C (est.) | [3] |
| pKa | 9.92 ± 0.10 (Predicted) | |
| LogP (Octanol/Water) | 1.98 - 2.61 (Experimental & Est.) | [3][4] |
| Appearance | White to light yellow/red powder or flakes |
Synthesis and Purification
The industrial synthesis of TBC is a classic example of a Friedel-Crafts alkylation reaction. The causality behind this choice of reaction is the need to introduce an alkyl group (tert-butyl) onto an activated aromatic ring (catechol).
Synthesis Workflow
The primary synthesis route involves the reaction of catechol with a tert-butylating agent, such as isobutylene or methyl tert-butyl ether (MTBE), in the presence of an acid catalyst.[5]
Caption: General workflow for the synthesis and purification of 4-tert-Butylcatechol.
Experimental Protocol: Synthesis via MTBE Alkylation
This protocol is based on methodologies described for the alkylation of catechol.[6][7] The use of MTBE is often preferred over isobutylene due to its superior handling safety.[5][6]
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Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel with catechol and an acid catalyst (e.g., NKC-99 resin, 0.5-5% by weight of catechol).[6]
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Heating: Heat the mixture to the reaction temperature of 100-160 °C with stirring.[6]
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Reactant Addition: Slowly add methyl tert-butyl ether (MTBE) dropwise to the reactor over a period of 10-40 minutes. The molar ratio of catechol to MTBE is typically around 1:0.5 to 1:3.[7]
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Reaction: Maintain the reaction under reflux for 60-150 minutes. During this time, the byproduct methanol is separated.[6][7]
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Work-up: After the reaction is complete, cool the mixture. If a solid catalyst is used, it can be filtered off and recycled.[6]
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Purification: The crude product is purified by vacuum distillation to yield high-purity 4-tert-butylcatechol. Recrystallization from a solvent like petroleum ether or pentane can also be employed for further purification.
Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of TBC. Each technique provides complementary information, creating a self-validating analytical system.
Chromatographic Analysis (GC)
Gas chromatography is a primary method for assessing the purity of TBC and quantifying byproducts, such as the isomeric 3-TBC or the di-substituted 3,5-di-tert-butylcatechol.
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Principle: Separation is based on the differential partitioning of volatile compounds between a stationary phase and a mobile gas phase. The bulky tert-butyl group and the polar hydroxyl groups give TBC a characteristic retention time.
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Causality: The choice of a non-polar or mid-polar column is critical. A non-polar column will primarily separate based on boiling point, while a mid-polar column will provide better resolution of isomers by interacting with the hydroxyl groups.
Spectroscopic Analysis
Spectroscopic methods provide structural confirmation by probing the molecule's interaction with electromagnetic radiation.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. For TBC, characteristic peaks include a broad O-H stretch (from the hydroxyl groups) around 3300-3500 cm⁻¹ and C-H stretches from the aromatic ring and the tert-butyl group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: Would show distinct signals for the aromatic protons (with specific splitting patterns indicating their relative positions), a singlet for the two hydroxyl protons (which may be broad and exchangeable with D₂O), and a sharp, strong singlet around 1.3-1.4 ppm for the nine equivalent protons of the tert-butyl group.
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¹³C NMR: Provides a map of the carbon skeleton. It can be combined with techniques like GC to clearly distinguish between isomers in a product mixture, which can be challenging with GC alone.[5]
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Caption: A self-validating workflow for the analytical characterization of 4-TBC.
Applications and Mechanistic Insights
The physicochemical properties of TBC directly dictate its primary applications.
Polymerization Inhibitor
TBC is widely used as a stabilizer to prevent the premature polymerization of reactive monomers like styrene and butadiene.
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Mechanism of Action: The catechol moiety is an excellent radical scavenger. TBC donates a hydrogen atom from one of its hydroxyl groups to terminate propagating free radicals, which are the initiators of unwanted polymerization. The resulting TBC radical is stabilized by resonance and the steric hindrance of the tert-butyl group, preventing it from initiating new polymer chains. This dual structural feature—a reactive hydroxyl group and a stabilizing bulky substituent—is the key to its efficacy.
Antioxidant
The same radical-scavenging ability makes TBC an effective antioxidant in materials like fats, oils, and polyester resins. It interrupts oxidative chain reactions by neutralizing peroxyl radicals, thereby extending the shelf life and maintaining the quality of the product.
Conclusion
4-tert-Butylcatechol is a compound whose industrial utility is deeply rooted in its fundamental physicochemical properties. Its synthesis via Friedel-Crafts alkylation and characterization through a combination of chromatographic and spectroscopic techniques are well-established processes. The interplay between the electron-donating hydroxyl groups and the sterically bulky tert-butyl group provides a textbook example of how molecular structure dictates function, enabling its critical role as a radical scavenger in polymerization and oxidation processes. For researchers in drug development, understanding the structure-activity relationships of such substituted phenols provides valuable insights into designing molecules with controlled antioxidant properties and specific biological interactions.
References
- TERT BUTYL CATECHOL -
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3-tert-butyl-5-methylpyrocatechol - NIST WebBook. [Link]
- CN102603490B - Synthesis method of high-purity p-tert-butylcatechol - Google P
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Chemical Properties of p-tert.-Butylcatechol (CAS 98-29-3) - Cheméo. [Link]
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Synthesis and reaction characterization of 4-tert-butylcatechol - ResearchGate. [Link]
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4-tert-butyl catechol, 98-29-3 - The Good Scents Company. [Link]
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p-tert.-Butylcatechol - NIST WebBook. [Link]
- CN102531848A - Synthesis method of p-tert-butyl catechol - Google P
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